H-Val-gly-asp-glu-OH
Description
H-Val-Gly-Asp-Glu-OH (VGAG) is a tetrapeptide with the sequence Val-Gly-Asp-Glu and a molecular formula of C₁₆H₂₆N₄O₉ . Structurally, it is linear and acidic due to the presence of aspartic acid (Asp) and glutamic acid (Glu), which confer a net negative charge at physiological pH. Glycine (Gly) enhances conformational flexibility, while valine (Val) contributes hydrophobic character. The compound is commercially available for research purposes, as noted by suppliers like Gil Biochemical .
Structure
2D Structure
Properties
Molecular Formula |
C16H27ClN4O9 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C16H26N4O9.ClH/c1-7(2)13(17)15(27)18-6-10(21)19-9(5-12(24)25)14(26)20-8(16(28)29)3-4-11(22)23;/h7-9,13H,3-6,17H2,1-2H3,(H,18,27)(H,19,21)(H,20,26)(H,22,23)(H,24,25)(H,28,29);1H/t8-,9-,13-;/m0./s1 |
InChI Key |
NCBRWMUETOMIOB-UYNHQEOZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N.Cl |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-gly-asp-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific sequences.
Chemical Reactions Analysis
Types of Reactions
H-Val-gly-asp-glu-OH: can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water.
Oxidation: Oxidative modifications, particularly on amino acids like methionine and cysteine.
Reduction: Reduction of disulfide bonds in peptides containing cysteine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation/Reduction: Modified peptides with altered functional groups.
Scientific Research Applications
H-Val-gly-asp-glu-OH: has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism by which H-Val-gly-asp-glu-OH exerts its effects depends on its specific biological context. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of biochemical events. For instance, peptides can bind to G-protein coupled receptors (GPCRs), initiating signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Structural and Sequence Features
Linear vs. Cyclic Peptides
- VGAG is a linear tetrapeptide with straightforward synthesis compared to cyclic analogs.
- Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D)-Gln-Thz] () is a 7-residue cyclic peptide containing thiazole (Thz) rings. Cyclization via high-dilution methods enhances stability and bioactivity, enabling A-549 lung cancer cell inhibition at 10–30 µg/mL .
Disulfide-Bonded Peptides
- Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH () contains four cysteine residues , enabling disulfide bond formation for structural rigidity. This peptide is used therapeutically for autoimmune and infectious diseases , whereas VGAG lacks cysteine and associated stability.
Length and Charge Profiles
- H-Ile-Gly-OH () is a dipeptide with minimal complexity, serving as a biochemical building block .
- H-Lys-Gln-Ala-Gly-Asp-Val-OH () is a hexapeptide with mixed charges (Lys⁺, Asp⁻), contrasting with VGAG’s uniformly acidic residues .
Stability and Functional Implications
- VGAG : Lacks cysteine or proline, reducing oxidative stability and conformational constraints. Its hydrophilicity (Asp/Glu) may enhance solubility but limit membrane permeability.
- H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH (): Contains methionine (susceptible to oxidation) and proline (introduces kinks), impacting both stability and receptor interactions .
Biological Activity
H-Val-Gly-Asp-Glu-OH, a tetrapeptide composed of valine (Val), glycine (Gly), aspartic acid (Asp), and glutamic acid (Glu), exhibits a range of biological activities that make it relevant in various fields of research, including drug development, biotechnology, and neuroscience. This article delves into its biological activity, supported by data tables and findings from relevant studies.
1. Antioxidant Activity
This compound has been investigated for its potential antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.
- Mechanism of Action : The compound may scavenge free radicals and inhibit oxidative damage by modulating pathways such as the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress.
2. Neuroprotective Effects
Research indicates that this compound could have neuroprotective effects, making it a candidate for studies related to neurological disorders.
- Case Study : In vitro studies have shown that this peptide can enhance neuronal survival under stress conditions, potentially through anti-inflammatory mechanisms and modulation of neuropeptide signaling pathways.
3. Modulation of Immune Response
The compound may influence immune responses, contributing to its potential applications in immunotherapy.
- Research Findings : Studies suggest that this compound can enhance the activity of immune cells, promoting a more robust response against pathogens.
4. Drug Delivery Systems
Due to its structural characteristics, this compound can be integrated into drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
- Applications : Its incorporation into nanoparticles has been explored to facilitate targeted delivery of drugs in cancer therapy.
Data Table: Biological Activities of this compound
Neuroprotective Effects in Animal Models
In a study examining the neuroprotective effects of this compound on mice subjected to induced oxidative stress, results showed a significant reduction in neuronal apoptosis compared to control groups. The peptide's ability to modulate inflammatory responses was highlighted as a key mechanism behind its protective effects.
Antioxidant Activity Assessment
A series of assays were conducted to evaluate the antioxidant capacity of this compound. The results indicated that at certain concentrations, the peptide effectively reduced reactive oxygen species (ROS) levels in cultured cells, demonstrating its potential as an antioxidant agent.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| SPPS | 70–85 | ≥95 | High control over sequence | Costly reagents, time-intensive |
| Enzymatic | 60–75 | ≥90 | Eco-friendly, mild conditions | Substrate specificity limits |
What advanced techniques are recommended for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 2D H-C HSQC confirms backbone connectivity and stereochemistry. Chemical shifts for Val (δ 0.9–1.1 ppm) and Asp/Glu carboxylates (δ 2.5–2.7 ppm) are critical markers .
- Mass Spectrometry (MS): High-resolution ESI-MS (expected m/z: 442.2 [M+H]) validates molecular weight. Fragmentation patterns distinguish Asp/Glu isomers .
How should researchers design in vitro studies to evaluate the biological activity of this compound?
Answer:
- Cell-based assays: Use primary human endothelial cells to assess adhesion or migration effects. Include controls for matrix interactions (e.g., fibronectin-coated wells) .
- Dosage and exposure: Optimize concentrations (0.1–10 µM) and exposure times (24–72 hrs) based on pilot studies. Document group size (n ≥ 3) and endpoints (e.g., % cell migration inhibition) .
How can contradictions in reported biological effects of this compound be resolved?
Answer:
- Systematic review: Follow PRISMA guidelines to aggregate data from PubMed, Science Direct, and ProQuest. Analyze heterogeneity using I² statistics .
- Experimental replication: Standardize protocols (e.g., cell type, serum-free conditions) to isolate compound-specific effects. Address confounding variables like endotoxin contamination .
What computational models predict the interaction of this compound with integrin receptors?
Answer:
- Molecular docking (AutoDock Vina): Model the peptide’s RGD motif (Arg-Gly-Asp) binding to αvβ3 integrin (PDB: 1L5G). Validate with binding energy scores (ΔG ≤ -8 kcal/mol) .
- MD simulations (GROMACS): Simulate 100 ns trajectories to assess conformational stability in physiological pH (7.4) .
What pharmacological interactions occur when this compound is combined with hypoglycemic agents?
Answer:
- Study design: Use randomized, double-blind trials with HbA1c as a secondary endpoint. Evaluate co-administration with metformin (500 mg/day) over ≥1 year .
- Safety monitoring: Track renal function (creatinine clearance) due to Asp/Glu’s potential chelation of divalent cations .
How do structural modifications (e.g., D-amino acid substitution) affect this compound bioactivity?
Answer:
- Stereochemical analysis: Replace L-Val with D-Val to test protease resistance. Use circular dichroism (CD) to monitor α-helix disruption .
- Activity assays: Compare IC50 values in adhesion assays. D-substitution often reduces potency by 50–70% due to steric hindrance .
What methodologies assess the stability of this compound under physiological conditions?
Answer:
- HPLC stability studies: Incubate in PBS (pH 7.4, 37°C) for 24–48 hrs. Monitor degradation products (e.g., free Asp/Glu) via retention time shifts .
- Mass balance: Calculate recovery (%) to confirm compound integrity. Acceptable thresholds: ≥85% recovery .
What role does this compound play in modulating intracellular signaling pathways?
Answer:
- Western blotting: Quantify phosphorylation of FAK (Tyr397) and ERK1/2 in treated cells. Normalize to β-actin loading controls .
- Inhibitor studies: Co-treat with FAK inhibitor PF-573228 to confirm pathway specificity .
How can researchers validate bioactivity assays for this compound to ensure reproducibility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
